molecular formula C7H12O4 B12655969 2-Hydroxypropyl acetoacetate CAS No. 93776-84-2

2-Hydroxypropyl acetoacetate

Cat. No.: B12655969
CAS No.: 93776-84-2
M. Wt: 160.17 g/mol
InChI Key: RIHNJKJOVOCAGO-UHFFFAOYSA-N
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Description

2-Hydroxypropyl acetoacetate is an organic compound with the molecular formula C7H12O4 It is a colorless to pale yellow liquid that is used in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxypropyl acetoacetate is typically synthesized through the reaction of acetoacetic acid with 2-hydroxypropyl alcohol. The reaction is carried out under acidic or basic conditions to facilitate esterification. The general reaction can be represented as follows:

Acetoacetic acid+2-Hydroxypropyl alcohol2-Hydroxypropyl acetoacetate+Water\text{Acetoacetic acid} + \text{2-Hydroxypropyl alcohol} \rightarrow \text{this compound} + \text{Water} Acetoacetic acid+2-Hydroxypropyl alcohol→2-Hydroxypropyl acetoacetate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts to increase the reaction rate and yield. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is typically heated to a temperature range of 60-80°C and maintained under reflux conditions to ensure complete conversion of the reactants.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl acetoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

    Oxidation: Formation of acetoacetic acid derivatives.

    Reduction: Formation of 2-hydroxypropyl alcohol derivatives.

    Substitution: Formation of various esters and ethers.

Scientific Research Applications

2-Hydroxypropyl acetoacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Utilized in the preparation of biocompatible materials and hydrogels.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Employed in the production of coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 2-hydroxypropyl acetoacetate involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of the hydroxy and acetoacetate functional groups, which can interact with various nucleophiles and electrophiles. The compound can also participate in hydrogen bonding and other non-covalent interactions, which contribute to its reactivity and versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl acetoacetate
  • Methyl acetoacetate
  • Phenyl acetoacetate

Comparison

2-Hydroxypropyl acetoacetate is unique due to the presence of both hydroxy and acetoacetate functional groups, which provide it with distinct reactivity compared to other acetoacetate esters. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

93776-84-2

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-hydroxypropyl 3-oxobutanoate

InChI

InChI=1S/C7H12O4/c1-5(8)3-7(10)11-4-6(2)9/h6,9H,3-4H2,1-2H3

InChI Key

RIHNJKJOVOCAGO-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)CC(=O)C)O

Origin of Product

United States

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